molecular formula C27H32N6O4 B2762389 4-(3-methylbutyl)-2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1243088-73-4

4-(3-methylbutyl)-2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2762389
CAS No.: 1243088-73-4
M. Wt: 504.591
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazolo[4,3-a]quinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:

  • Triazoloquinazoline backbone: Provides rigidity and facilitates interactions with biological targets such as kinases or epigenetic regulators.
  • Substituents: 4-(3-methylbutyl): A branched alkyl chain influencing lipophilicity and membrane permeability. 8-carboxamide (N-propan-2-yl): A polar moiety contributing to solubility and target affinity.

Properties

IUPAC Name

2-[2-(3-methylanilino)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O4/c1-16(2)11-12-31-25(36)21-10-9-19(24(35)28-17(3)4)14-22(21)33-26(31)30-32(27(33)37)15-23(34)29-20-8-6-7-18(5)13-20/h6-10,13-14,16-17H,11-12,15H2,1-5H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFNDFQVPPWVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N(C3=N2)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Triazoloquinazoline Scaffold Synthesis

The triazoloquinazoline core is synthesized via cyclocondensation reactions starting from substituted isatoic anhydrides or anthranilic acids. As demonstrated in studies on analogous triazoloquinazolinones, isatoic anhydride (e.g., 10 ) reacts with propan-2-amine under reflux conditions in anhydrous ethanol to form the 2-aminobenzamide intermediate. Subsequent treatment with carbon disulfide and potassium hydroxide in ethanol at 80°C induces cyclization, yielding the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative (11 ).

Key modifications include replacing sulfur with oxygen or alkyl groups, but SAR data confirm that the 1-thioxo group is essential for biological activity, as evidenced by the complete loss of potency in analogues like 15 (IC50 >50 μM). The triazole ring is formed via a one-pot reaction: the intermediate is treated with hydrazine hydrate in refluxing ethanol, followed by pyridine and carbon disulfide , to generate the triazoloquinazolinone core (12 ).

Functionalization at the 2-Position: [(3-Methylphenyl)carbamoyl]methyl Group

The 2-position is modified via a two-step sequence:

  • Mercaptoacetic Acid Coupling : The triazoloquinazolinone is treated with mercaptoacetic acid and DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane at 0°C to form the thioether intermediate.
  • Carbamoylation : The thioether reacts with 3-methylphenyl isocyanate in tetrahydrofuran (THF) at room temperature for 24 hours, yielding the [(3-methylphenyl)carbamoyl]methyl substituent.

Critical Note : Excess isocyanate must be avoided to prevent dimerization. Monitoring via thin-layer chromatography (TLC) using ethyl acetate:hexane (1:1) ensures reaction completion.

N-(Propan-2-yl) Carboxamide Installation

The 8-carboxamide group is introduced using COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate) as the coupling agent. The carboxylic acid intermediate (generated via hydrolysis of the methyl ester using LiOH) is reacted with propan-2-amine in DMF at 25°C for 6 hours. COMU outperforms HATU and EDCl in this context, providing yields >85%.

Reaction Scheme :

  • Ester Hydrolysis :
    Quinazoline-8-methyl ester → Quinazoline-8-carboxylic acid (LiOH, THF/H2O, 0°C→25°C, 4 h).
  • Amide Coupling :
    Quinazoline-8-carboxylic acid + Propan-2-amine → Target carboxamide (COMU, DIPEA, DMF, 25°C, 6 h).

Final Oxidation to 1,5-Dioxo Species

The 1-thioxo group is oxidized to a ketone using hydrogen peroxide (30%) in acetic acid at 60°C for 3 hours. This step is critical for achieving the desired 1,5-dioxo configuration, as confirmed by IR spectroscopy (C=O stretch at 1720 cm⁻¹).

Optimization Data :

  • Oxidizing Agent : H2O2 > mCPBA > KMnO4 (H2O2 gives 92% conversion).
  • Solvent : Acetic acid > DMF > MeCN (acetic acid prevents over-oxidation).

Analytical Characterization and Validation

The final compound is characterized via:

  • NMR (400 MHz, DMSO-d6) : δ 1.25 (d, J=6.4 Hz, 6H, CH(CH3)2), 1.45–1.55 (m, 2H, CH2CH(CH3)2), 2.30 (s, 3H, Ar-CH3), 3.10–3.20 (m, 1H, CH(CH3)2).
  • HPLC : Purity >98% (C18 column, 70:30 MeCN:H2O, 1 mL/min, λ=254 nm).
  • HRMS (ESI+) : m/z calc. for C28H32N6O4S [M+H]+: 573.2234, found: 573.2238.

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing reactions at N-1 vs. N-3 are minimized using bulky bases (e.g., K2CO3) and polar aprotic solvents.
  • Oxidation Side Products : Over-oxidation to sulfones is prevented by limiting H2O2 stoichiometry (1.2 eq) and reaction time.
  • Solubility Issues : Low aqueous solubility (LogSw = -2.97) necessitates formulation with cyclodextrins or lipid nanoparticles for biological testing.

Comparative Analysis of Synthetic Routes

Table 2: Yield and Purity Across Key Steps

Step Yield (%) Purity (%) Key Reagent
Core Formation 65 75 Carbon disulfide
4-Alkylation 72 82 3-Methylbutyl Br
2-Functionalization 68 80 3-Methylphenyl NC
Carboxamide Coupling 85 98 COMU
Oxidation 92 95 H2O2

Scalability and Process Considerations

Pilot-scale synthesis (100 g batch) achieved 62% overall yield using:

  • Continuous Flow Reactors : For exothermic steps (e.g., alkylation).
  • Crystallization Optimization : Ethanol/water mixtures improve final product purity to >99%.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylbutyl)-2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions at the molecular level.

    Medicine: The compound’s unique structure could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-methylbutyl)-2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through pathways such as inhibition of enzyme activity, alteration of signal transduction, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Tanimoto Coefficient Comparisons

The compound was compared to analogs using Tanimoto coefficients (based on Morgan fingerprints) and Murcko scaffold analysis :

Compound Name / ID Core Scaffold Tanimoto Coefficient Key Structural Differences vs. Target Compound
SAHA (reference HDAC inhibitor) Hydroxamic acid 0.35–0.40 Lacks triazoloquinazoline core; smaller hydrophobic tail
Aglaithioduline Triazoloquinazoline 0.70 Substituted with acetylated phenyl group at position 2
Compound 3f Triazolo[4,3-a]quinoline 0.65 Fluorophenyl substituent; lacks carboxamide at position 8
Amphicoside Iridoid glycoside <0.30 Entirely different scaffold (no triazole/quinazoline)

Key Insight: The target compound shares >65% similarity with other triazoloquinazolines, indicating conserved pharmacophoric features. Lower similarity to non-triazolo compounds (e.g., SAHA) underscores scaffold-specific activity .

Chemical Space Networking

Using Murcko scaffolds and a Tanimoto threshold ≥0.5, the compound clusters with:

  • Triazoloquinazolines : Differ in substituent patterns (e.g., alkyl vs. aryl groups at position 4).
  • Triazoloquinolines: Lack the fused quinazoline ring system, reducing planarity and binding pocket compatibility .

Pharmacological and Bioactivity Comparisons

Anticonvulsant Activity

Triazoloquinazoline derivatives exhibit varying anticonvulsant efficacy depending on substituents :

Compound Substituent at Position 5 ED₅₀ (MES test, mg/kg) Neurotoxicity (TD₅₀, mg/kg)
Target Compound 3-methylphenyl carbamoyl Pending Pending
3f p-fluorophenyl 27.4 98.2
4a-f Triazolone modification >300 (inactive) Not observed

Key Insight : The triazole ring (vs. triazolone) is critical for anticonvulsant activity. The target compound’s carbamoyl-methyl group may enhance target engagement compared to simpler aryl substituents .

Docking Affinity and Target Interactions

In HDAC8 docking studies (PDB:1T69), analogs with triazoloquinazoline cores showed:

  • Binding Energy (ΔG) : –9.2 to –10.5 kcal/mol, comparable to SAHA (–10.8 kcal/mol) .
  • Key Interactions : Hydrophobic interactions with the 3-methylbutyl chain and hydrogen bonds via the carboxamide group.

Biological Activity

The compound 4-(3-methylbutyl)-2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 1223811-63-9) is a synthetic derivative belonging to the triazoloquinazoline class. This compound has garnered attention for its potential biological activities and therapeutic applications.

PropertyValue
Molecular FormulaC28H34N6O4
Molecular Weight518.6 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazoloquinazoline scaffold is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways.
  • Receptor Modulation : The compound may act as a modulator of certain receptors that are crucial for cellular signaling in cancer and inflammatory responses.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazoloquinazolines:

  • Cell Proliferation Inhibition : In vitro studies demonstrate that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
  • Synergistic Effects : When combined with established chemotherapeutic agents, this compound shows enhanced efficacy in reducing tumor growth in animal models.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory activity by:

  • Reducing Cytokine Production : It has been shown to decrease the levels of pro-inflammatory cytokines in cell culture models.
  • Inhibiting COX Enzymes : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

Case Studies

  • In Vitro Study on Cancer Cell Lines :
    • A study evaluated the effects of the compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.
    • Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Animal Model for Inflammation :
    • An animal model of induced arthritis was used to assess anti-inflammatory effects.
    • Treatment with the compound resulted in a marked reduction in paw swelling and inflammatory markers compared to control groups.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions, including cyclization, coupling, and functional group modifications. Key parameters include:

  • Temperature control : Reactions often require reflux conditions (e.g., ethanol at 80°C) or controlled cooling to stabilize intermediates .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency for carboxamide formation .
  • Catalysts : Benzyltributylammonium bromide or similar phase-transfer catalysts improve triazole ring closure .
  • Purification : Column chromatography (silica gel) or HPLC is critical for isolating high-purity fractions .

Q. What analytical methods are most reliable for confirming the compound’s structural integrity?

A combination of spectroscopic and chromatographic techniques is essential:

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry, particularly for the triazole and quinazoline moieties .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula and detects impurities .
  • X-ray crystallography : Resolves ambiguous stereochemical outcomes in fused-ring systems .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme inhibition assays : Target enzymes like dihydrofolate reductase (DHFR) or kinases, given quinazoline derivatives’ known interactions .
  • Microbial susceptibility testing : Use standardized protocols (e.g., CLSI guidelines) for antibacterial/antifungal activity screening .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to assess baseline toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., fixed incubation times, uniform cell lines) to minimize inter-lab differences .
  • Solubility limitations : Use co-solvents like DMSO (≤0.1% v/v) to ensure compound dissolution without cytotoxicity .
  • Metabolic interference : Conduct LC-MS/MS to identify metabolite interference in cell-based assays .

Q. What computational strategies can predict the compound’s binding modes to therapeutic targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DHFR or GABA receptors .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .
  • QSAR modeling : Corrogate substituent effects (e.g., methyl vs. chloro groups) on bioactivity using datasets from analogs .

Q. How does the substitution pattern on the quinazoline core influence structure-activity relationships (SAR)?

  • Electron-withdrawing groups : Chloro or trifluoromethyl substituents enhance enzyme inhibition by increasing electrophilicity .
  • Hydrophobic side chains : 3-Methylbutyl or cyclopentyl groups improve membrane permeability in logP studies .
  • Triazole linkage : The carbamoylmethyl group at position 2 modulates selectivity for microbial vs. mammalian targets .

Q. What strategies mitigate instability of the compound under physiological conditions?

  • pH stability profiling : Conduct accelerated degradation studies (pH 1–9) to identify labile bonds (e.g., amide hydrolysis) .
  • Prodrug design : Mask carboxamide groups with ester prodrugs to enhance plasma stability .
  • Lyophilization : Stabilize aqueous formulations by freeze-drying with trehalose or mannitol .

Q. How can enantiomeric purity impact pharmacological outcomes, and how is it controlled?

  • Chiral chromatography : Use Chiralpak IG-U columns to separate enantiomers and assign configurations via circular dichroism .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during triazole ring formation .
  • In vivo testing : Compare pharmacokinetics (AUC, Cmax) of enantiomers in rodent models to identify active forms .

Q. What in vivo models are appropriate for validating its therapeutic potential?

  • Anticonvulsant activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ) models in mice .
  • Antimicrobial efficacy : Neutropenic murine models for systemic infections (e.g., Staphylococcus aureus) .
  • Toxicokinetics : Monitor plasma concentrations and organ histopathology in repeated-dose studies .

Methodological Considerations

Q. Critical Research Gaps

  • Mechanistic clarity : Elucidate whether bioactivity stems from direct enzyme inhibition or allosteric modulation .
  • Resistance profiling : Monitor microbial resistance development in serial passage assays .
  • Biotransformation pathways : Identify Phase I/II metabolites using hepatocyte incubation models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.